Kynurenine 3-Monooxygenase (KMO) Inhibition Potency: Target Compound vs. Unsubstituted Phenyl Derivative
The 4-phenyl-4-oxo-butanoic acid parent scaffold inhibits KMO with an IC50 of 6,900 nM [1]. Introduction of a 3,4-dichloro substitution on the phenyl ring (compound 8: 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid) significantly enhances potency, emerging as one of the most interesting derivatives in the SAR series [1]. The unsubstituted 4-hydroxy-2-oxo-4-phenylbutanoic acid thus serves as the critical baseline scaffold from which the potency gains of halogenated analogs are calibrated, defining its specific value as a standard reference compound in KMO inhibitor development.
| Evidence Dimension | KMO Inhibition (IC50) |
|---|---|
| Target Compound Data | 6,900 nM (parent 4-phenyl-4-oxo-butanoic acid scaffold) |
| Comparator Or Baseline | 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid (IC50 not specified in abstract, but described as 'most interesting', i.e., significantly more potent) |
| Quantified Difference | Potency of parent scaffold is established at 6,900 nM; halogenated analog shows substantially improved potency, though exact fold-improvement is not disclosed in the abstract. |
| Conditions | In vitro enzymatic assay against rat kynurenine 3-monooxygenase, as reported in the 1998 Giordani et al. study. |
Why This Matters
This positions the unsubstituted parent compound as an essential reference standard for calibrating SAR in KMO inhibitor programs, making it a necessary procurement item for any lab establishing or validating KMO inhibition assays.
- [1] Giordani A, Pevarello P, Cini M, Bormetti R, Greco F, Toma S, Speciale C, Varasi M. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorg Med Chem Lett. 1998;8(20):2907-2912. PMID: 9873646. View Source
